molecular formula C29H27N5O6 B14165772 Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 5275-22-9

Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B14165772
CAS No.: 5275-22-9
M. Wt: 541.6 g/mol
InChI Key: QGMBDFAGVLWBGN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrrolo[3,2-b]quinoxaline core, which is a fused heterocyclic system, and is functionalized with an ethyl ester, an amino group, and a 3,4,5-trimethoxybenzoyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.

    Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the amino group on the pyrrolo[3,2-b]quinoxaline core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrrolo[3,2-b]quinoxaline derivatives.

Scientific Research Applications

Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.

Properties

CAS No.

5275-22-9

Molecular Formula

C29H27N5O6

Molecular Weight

541.6 g/mol

IUPAC Name

ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C29H27N5O6/c1-5-40-29(36)23-24-27(33-20-9-7-6-8-19(20)32-24)34(26(23)30)18-12-10-17(11-13-18)31-28(35)16-14-21(37-2)25(39-4)22(15-16)38-3/h6-15H,5,30H2,1-4H3,(H,31,35)

InChI Key

QGMBDFAGVLWBGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)N

Origin of Product

United States

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